Cas no 886496-94-2 (3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide)

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide
- C5H10N6O
- BBL015834
- EN300-230168
- 5-amino-N-(2-aminoethyl)-2H-1,2,4-triazole-3-carboxamide
- 3-AMINO-N~5~-(2-AMINOETHYL)-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE
- 886496-94-2
- AKOS000312113
- n-(2-Aminoethyl)-5-imino-4,5-dihydro-1h-1,2,4-triazole-3-carboxamide
- 5-amino-2 h-[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide
- STK263706
- CS-0266544
- 5-amino-2h-[1,2,4]triazole-3-carboxylic acid(2-amino-ethyl)-amide
- 5-Amino-2H-[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide
- AKOS004115470
-
- MDL: MFCD06739300
- インチ: InChI=1S/C5H10N6O/c6-1-2-8-4(12)3-9-5(7)11-10-3/h1-2,6H2,(H,8,12)(H3,7,9,10,11)
- InChIKey: VXLZBJDLOGLTBH-UHFFFAOYSA-N
- SMILES: C(CNC(=O)C1=NNC(=N)N1)N
計算された属性
- 精确分子量: 170.09160896Da
- 同位素质量: 170.09160896Da
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 7
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.7
- トポロジー分子極性表面積: 123Ų
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230168-0.05g |
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
886496-94-2 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
Enamine | EN300-230168-0.25g |
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
886496-94-2 | 95% | 0.25g |
$343.0 | 2024-06-20 | |
Enamine | EN300-230168-1.0g |
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
886496-94-2 | 95% | 1.0g |
$693.0 | 2024-06-20 | |
Enamine | EN300-230168-5.0g |
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
886496-94-2 | 95% | 5.0g |
$1520.0 | 2024-06-20 | |
Ambeed | A847992-1g |
3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
886496-94-2 | 97% | 1g |
$642.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337214-250mg |
n-(2-Aminoethyl)-5-imino-4,5-dihydro-1h-1,2,4-triazole-3-carboxamide |
886496-94-2 | 97% | 250mg |
¥9255.00 | 2024-04-26 | |
Fluorochem | 030130-1g |
5-Amino-2 H -[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide |
886496-94-2 | 1g |
£363.00 | 2022-03-01 | ||
Chemenu | CM527722-1g |
3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
886496-94-2 | 97% | 1g |
$629 | 2022-09-29 | |
TRC | A636873-5mg |
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
886496-94-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
Fluorochem | 030130-250mg |
5-Amino-2 H -[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide |
886496-94-2 | 250mg |
£182.00 | 2022-03-01 |
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide 関連文献
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
7. Book reviews
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamideに関する追加情報
Introduction to 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (CAS No. 886496-94-2)
3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide, identified by its Chemical Abstracts Service (CAS) number 886496-94-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a structural motif renowned for its broad spectrum of biological activities. The presence of multiple amino groups and a carboxamide functionality makes it a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents.
The structure of 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide features a central triazole ring substituted with an amino group at the 5-position and a carboxamide moiety linked to a 2-(aminoethyl) chain. This unique arrangement contributes to its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors. The compound's dual amino functionalities further enhance its reactivity, making it a valuable intermediate in synthetic chemistry and drug design.
In recent years, there has been growing interest in the development of triazole derivatives due to their demonstrated efficacy in various therapeutic applications. Research has highlighted the pharmacological properties of triazole compounds, particularly their role in antimicrobial, anti-inflammatory, and anticancer therapies. The 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide structure aligns well with these trends, offering a promising candidate for further exploration.
One of the most compelling aspects of this compound is its potential in drug development. The carboxamide group serves as a key pharmacophoric element, capable of forming hydrogen bonds with biological targets, thereby modulating their activity. Additionally, the aminoethyl side chain provides flexibility and can be further modified to optimize binding affinity and selectivity. These features make 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide an attractive scaffold for designing next-generation therapeutics.
Recent studies have demonstrated the biological activity of related triazole derivatives in various disease models. For instance, research has shown that certain triazole compounds exhibit potent inhibitory effects on enzymes involved in cancer progression. The 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide molecule shares structural similarities with these active compounds, suggesting that it may also possess similar biological effects. Further investigation is warranted to elucidate its exact mechanism of action and therapeutic potential.
The synthetic pathways for producing 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide are also of great interest. The synthesis typically involves multi-step reactions starting from readily available precursors such as 1H-tetrazole and ethylenediamine derivatives. The introduction of the carboxamide group is often achieved through coupling reactions with appropriate carboxylic acid derivatives under controlled conditions. These synthetic strategies highlight the compound's feasibility for large-scale production and further chemical manipulation.
In the context of medicinal chemistry, the development of novel drug candidates relies heavily on understanding their chemical properties and interactions with biological systems. The 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide structure provides a rich framework for such studies. Computational modeling and experimental techniques can be employed to investigate its binding affinity to target proteins and enzymes. This information is crucial for optimizing its pharmacokinetic profile and therapeutic efficacy.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agricultural chemistry, where triazole derivatives have shown promise as herbicides and fungicides due to their ability to disrupt fungal cell wall synthesis. Additionally, the compound's structural features make it a candidate for use in material science applications involving coordination chemistry or polymer design.
As research continues to uncover new biological targets and therapeutic strategies, compounds like 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (CAS No. 886496-94-2) will play an increasingly important role in drug discovery and development. Their unique structural properties offer opportunities for innovation across multiple scientific disciplines. By leveraging advanced synthetic methods and computational tools, scientists can harness the full potential of this class of molecules to address unmet medical needs.
886496-94-2 (3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide) Related Products
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 16790-93-5(19(S)-Hydroxyconopharyngine)
- 383129-21-3(2-(3-chlorophenyl)azepane)
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)
- 2648935-85-5((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-2-phenylpropanamidopropanoic acid)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
